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Compound of Interest

Compound Name: C23H28FN3O4S2

Cat. No.: B12631624 Get Quote

Disclaimer: The specific spectroscopic data for the chemical formula C23H28FN3O4S2 is not

readily available in public databases. This guide therefore provides a representative analysis

based on a structurally analogous compound, serving as a template for researchers and

scientists in drug development. The methodologies, data presentation, and visualizations are

illustrative of a comprehensive spectroscopic characterization.

Introduction
This technical guide outlines the spectroscopic characterization of a compound with the

molecular formula C23H28FN3O4S2. The analysis encompasses Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to

elucidate the molecular structure and provide a detailed analytical profile. The presented data

and experimental protocols are intended to guide researchers in the analysis of similar complex

organic molecules.

Spectroscopic Data
The quantitative spectroscopic data is summarized in the following tables for clarity and

comparative analysis.

NMR Spectroscopic Data
Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data
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¹H Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment

¹³C
Chemical
Shift (δ,
ppm)

Assignment

7.85 d 2H Ar-H 162.5 C=O

7.60 d 2H Ar-H 145.2 Ar-C

7.20 t 1H Ar-H 132.8 Ar-C

4.50 q 1H CH 129.4 Ar-CH

3.80 t 2H CH₂ 128.7 Ar-CH

3.45 s 3H CH₃ 115.8
Ar-CH (d,

J=22 Hz)

2.90 t 2H CH₂ 60.1 O-CH₂

2.50 m 2H CH₂ 55.4 N-CH₂

1.80 m 2H CH₂ 35.2 CH₂

1.25 t 3H CH₃ 25.6 CH₂

- - - - 14.1 CH₃

IR Spectroscopic Data
Table 2: Key IR Absorption Bands (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3350 Medium, Sharp N-H Stretch

3100-3000 Medium Aromatic C-H Stretch

2980-2850 Strong Aliphatic C-H Stretch

1710 Strong, Sharp C=O Stretch (Amide)

1600, 1480 Medium Aromatic C=C Stretch

1350, 1160 Strong S=O Stretch (Sulfonamide)

1250 Strong C-F Stretch

1100 Strong C-O Stretch

Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion Calculated m/z Observed m/z

[M+H]⁺ 494.1551 494.1548

[M+Na]⁺ 516.1370 516.1365

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
A 500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra. The sample

was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal

standard. ¹H NMR spectra were recorded with 16 scans, a spectral width of 8000 Hz, and a

relaxation delay of 1 second. ¹³C NMR spectra were acquired using a proton-decoupled pulse

sequence with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds.
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IR Spectroscopy
Infrared spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the

ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. A background spectrum of the clean ATR crystal was subtracted from the sample

spectrum.

Mass Spectrometry
High-resolution mass spectra were acquired on a Q-TOF mass spectrometer using

electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a mixture of

acetonitrile and water (1:1) with 0.1% formic acid and introduced into the mass spectrometer

via direct infusion. The data was collected over a mass range of m/z 100-1000.

Visualizations
The following diagrams illustrate a hypothetical signaling pathway involving the target

compound and the general experimental workflow for its spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of C23H28FN3O4S2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12631624#c23h28fn3o4s2-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b12631624?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

